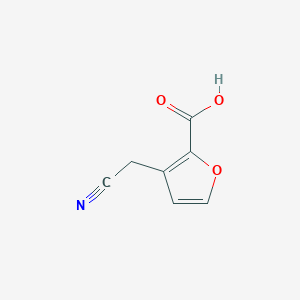![molecular formula C10H11NO3 B12867292 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents
Méthodes De Préparation
The synthesis of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- can be achieved through several synthetic routes:
Intramolecular Cyclization: This method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium.
Phase-Transfer Catalysis: The [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts can yield 2-oxazolidinones in high yields.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones.
Analyse Des Réactions Chimiques
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The antibacterial activity of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This mechanism is unique and reduces the likelihood of cross-resistance with other antibiotic classes.
Comparaison Avec Des Composés Similaires
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- can be compared with other oxazolidinone derivatives such as linezolid and tedizolid:
Tedizolid: Tedizolid is a more potent derivative with improved pharmacokinetic properties and a better safety profile.
Other similar compounds include sutezolid, radezolid, and posizolid, which are also under investigation for their antibacterial properties .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2 |
Clé InChI |
RPDCRGJYIVNXIS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)



![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)
![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)



![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)

